2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione
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Overview
Description
2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione is a heterocyclic compound that contains both an indene and a triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione typically involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde to form an imine (Schiff base), followed by cyclization to yield the desired product . The reaction conditions often include the use of a catalyst such as trifluoroacetic acid (TFAA) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione involves its interaction with biological targets through hydrogen bonding and dipole interactions . The triazole ring plays a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Anastrozole: Another triazole-containing compound used in cancer treatment.
Uniqueness
2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione is unique due to its combination of an indene and a triazole moiety, which imparts distinct chemical and biological properties . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one |
InChI |
InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17) |
InChI Key |
BSJDAOZPGVBSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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